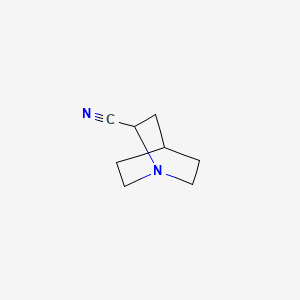
2-Cyanoquinuclidine
描述
2-Cyanoquinuclidine (2-CNQ) is a heterocyclic compound containing nitrogen, carbon, and hydrogen atoms. It is a derivative of quinuclidine and is classified as a quinuclidine derivative. 2-CNQ has been studied extensively due to its potential applications in pharmaceuticals, agriculture, and other applications.
科学研究应用
区域选择性和不对称合成
区域选择性和不对称 Diels-Alder 反应
阳离子恶唑硼烷,2-Cyanoquinuclidine 化学家族的相关衍生物,以区域选择性和对映选择性的方式促进 Diels-Alder 加成物,生成具有高收率和优异对映选择性的化合物。该方法对于构建具有精确立体化学的复杂分子至关重要,突出了 2-Cyanoquinuclidine 衍生物在合成有机化学中的潜力 (Payette & Yamamoto, 2007).
抗病毒研究
虽然与 2-Cyanoquinuclidine 没有直接关系,但对相关化合物的研究为潜在治疗应用提供了见解。例如,对与氯喹具有相同作用机制的羟氯喹的研究表明,探索相关化合物的抗病毒特性非常重要。这意味着需要研究 2-Cyanoquinuclidine 等化合物是否有类似活性 (Yao 等人,2020).
用于糖尿病治疗的酶抑制剂
氰基吡咯烷作为 DPP-IV 抑制剂
氰基吡咯烷与 2-Cyanoquinuclidine 在化学上相关,已被发现是二肽基肽酶 IV (DPP-IV) 的有效抑制剂,二肽基肽酶 IV (DPP-IV) 是 2 型糖尿病治疗的靶点。该类化合物包括维格列汀和沙格列汀等著名药物,展示了 2-Cyanoquinuclidine 类似物在糖尿病管理中的治疗潜力 (Peters, 2007).
免疫刺激活性
鸟嘌呤类似物激活 Toll 样受体 7
2-Cyanoquinuclidine 等化合物可能对免疫刺激有影响。鸟嘌呤的类似物(在结构上相关)已被证明可以激活 Toll 样受体 7 (TLR7),诱导各种免疫反应。这表明 2-Cyanoquinuclidine 及其衍生物在免疫治疗或作为疫苗佐剂方面的潜在研究途径 (Lee 等人,2003).
抑制人组织蛋白酶
组织蛋白酶 K 和 L 的新型抑制剂
对与 2-Cyanoquinuclidine 密切相关的 1-氰基吡咯烷基衍生物的研究已将它们确定为组织蛋白酶 K 和 L 的有效且可逆抑制剂。这些酶参与骨吸收和胶原降解,因此此类抑制剂对于治疗骨质疏松症和某些癌症等疾病很有价值 (Falgueyret 等人,2001).
属性
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902748 | |
| Record name | NoName_3300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinuclidine | |
CAS RN |
90196-91-1 | |
| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)

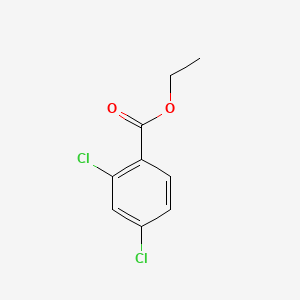

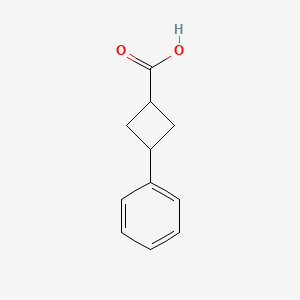

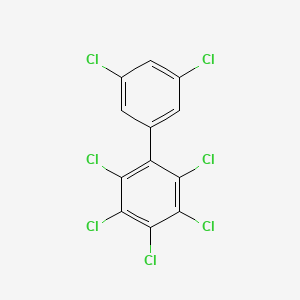

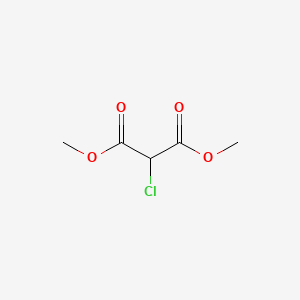
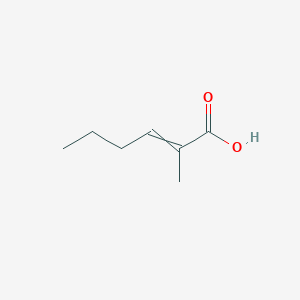

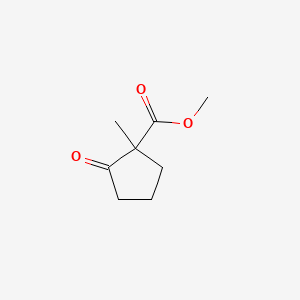
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
